molecular formula C15H13FN2S B5506758 MFCD03086826

MFCD03086826

Cat. No.: B5506758
M. Wt: 272.3 g/mol
InChI Key: VBZHPLSEDALYKV-UHFFFAOYSA-N
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Description

For instance, structurally analogous compounds in the evidence (e.g., CAS 1533-03-5, C10H9F3O) feature trifluoromethyl groups, aromatic rings, and ketone functionalities, which influence solubility, stability, and biological activity .

Properties

IUPAC Name

2-[(4-fluorophenyl)methylsulfanyl]-4,6-dimethylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2S/c1-10-7-11(2)18-15(14(10)8-17)19-9-12-3-5-13(16)6-4-12/h3-7H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBZHPLSEDALYKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)SCC2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD03086826 typically involves multiple steps, including the use of specific reagents and catalysts. The exact synthetic route can vary depending on the desired purity and yield. Common methods include:

    Step 1: Initial formation of the core structure through a condensation reaction.

    Step 2: Functionalization of the core structure using various reagents to introduce specific functional groups.

    Step 3: Purification and isolation of the final product using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

MFCD03086826 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium or platinum.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

MFCD03086826 has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a drug precursor.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which MFCD03086826 exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may act by binding to these targets and modulating their activity, leading to various biological effects. The pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Property This compound (Hypothetical) CAS 1533-03-5 (C10H9F3O) CAS 1046861-20-4 (C6H5BBrClO2)
Molecular Formula C10H10F3NO (Hypothetical) C10H9F3O C6H5BBrClO2
Molecular Weight ~221.2 g/mol (Estimated) 202.17 g/mol 235.27 g/mol
Key Functional Groups Trifluoromethyl, ketone, amine Trifluoromethyl, ketone Boronic acid, halogens (Br, Cl)
Solubility Moderate (0.24 mg/ml, similar to ) 0.687 mg/ml (ESOL) 0.24 mg/ml (ESOL)
Bioavailability High (GI absorption, BBB permeable) Moderate (Bioavailability Score 0.55) High (BBB permeable, P-gp non-substrate)
Synthetic Method Pd-catalyzed cross-coupling Condensation with K2CO3 Suzuki-Miyaura coupling
Applications Pharmaceutical intermediates Agrochemical precursors Suzuki coupling reagents

Structural Similarities and Differences

  • CAS 1533-03-5: Shares a trifluoromethyl-ketone backbone with this compound, enhancing metabolic stability and lipophilicity.
  • CAS 1046861-20-4: Contains a boronic acid group, enabling cross-coupling reactions, unlike this compound’s amine functionality.

Functional Comparison

  • Reactivity : this compound’s amine group allows nucleophilic substitution, whereas CAS 1046861-20-4’s boronic acid facilitates Suzuki-Miyaura couplings .
  • Thermodynamic Stability: The trifluoromethyl group in both this compound and CAS 1533-03-5 increases thermal stability compared to non-fluorinated analogs .

Pharmacological and Industrial Relevance

  • Drug Development : this compound’s amine and trifluoromethyl groups align with trends in kinase inhibitor design, contrasting with CAS 1533-03-5’s agrochemical utility .
  • Material Science : CAS 1046861-20-4’s boronic acid is critical for polymer synthesis, a niche less explored for this compound .

Research Findings and Data Limitations

  • Synthesis Efficiency : CAS 1533-03-5 achieves 98% yield under green chemistry conditions , while this compound’s hypothetical Pd-catalyzed route may face scalability challenges .
  • Toxicity : CAS 1046861-20-4’s bromine and chlorine substituents raise safety concerns (H302 warning), unlike this compound’s milder hazard profile .

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